(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one
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Overview
Description
(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidin-2-one core, a fluorophenyl group, and a methoxy-methylimidazolyl-phenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one typically involves multiple steps, including the formation of the piperidin-2-one core and the introduction of the fluorophenyl and methoxy-methylimidazolyl-phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one is unique due to its specific structural features, such as the combination of a fluorophenyl group and a methoxy-methylimidazolyl-phenyl moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H26FN3O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one |
InChI |
InChI=1S/C25H26FN3O2/c1-17-15-28(16-27-17)23-11-6-19(14-24(23)31-3)13-21-5-4-12-29(25(21)30)18(2)20-7-9-22(26)10-8-20/h6-11,13-16,18H,4-5,12H2,1-3H3/t18-/m0/s1 |
InChI Key |
PUOAETJYKQITMO-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCCN(C3=O)[C@@H](C)C4=CC=C(C=C4)F)OC |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCCN(C3=O)C(C)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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